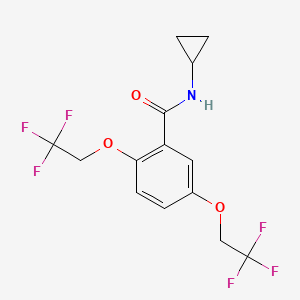

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Vue d'ensemble

Description

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound known for its unique structure and properties

Mécanisme D'action

Target of Action

It’s known that similar compounds have been found to interact with proteins

Mode of Action

The mode of action of N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves interactions between the compound and certain residues of target proteins . These interactions are primarily hydrophobic

Biochemical Pathways

Given the compound’s interaction with proteins , it’s likely that it influences pathways involving these proteins

Result of Action

Similar compounds have been evaluated for anti-cancer and anti-diabetic properties using in vitro and in vivo biological models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the corresponding trifluoroethoxy derivative. This intermediate is then reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles like amines or thiols replace the trifluoroethoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Applications De Recherche Scientifique

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Cyclopropylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide stands out due to its unique combination of cyclopropyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and potential therapeutic applications .

Activité Biologique

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoroethoxy groups attached to a benzamide core. The molecular formula is , with a molecular weight of approximately 414.34 g/mol. The trifluoromethyl groups contribute to its lipophilicity and stability, which are critical for biological interactions.

The compound's biological activity is primarily attributed to its interaction with specific protein targets. Similar compounds have been shown to engage with various enzymes and receptors involved in critical biochemical pathways.

- Target Proteins : this compound is believed to interact with proteins associated with cancer progression and metabolic regulation.

- Mode of Action : The compound may inhibit key enzymes or receptors involved in cell proliferation and survival. For instance, it has been evaluated for its potential anti-cancer properties by targeting pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo models:

- Cell Lines : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited an IC50 value comparable to established chemotherapeutics in assays involving colorectal cancer cell lines (HT-29 and COLO-205) .

- Mechanisms of Action : Research indicates that this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

A selection of notable studies on this compound includes:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against HT-29 cells with an IC50 of approximately 10 µM. |

| Study 2 | Apoptosis Induction | Induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro in macrophage models. |

Propriétés

IUPAC Name |

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO3/c15-13(16,17)6-23-9-3-4-11(24-7-14(18,19)20)10(5-9)12(22)21-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIAEOZQPVJRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329730 | |

| Record name | N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477863-93-7 | |

| Record name | N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.